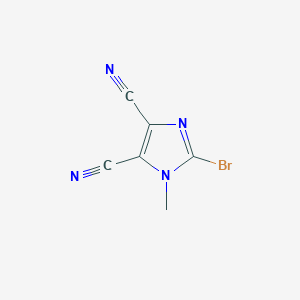

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-bromo-1-methylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROALCCYWMDMWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381293 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115905-43-6 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. In the absence of extensive published experimental spectra, this document leverages predictive methodologies and comparative data from analogous structures to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this important chemical intermediate.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₆H₃BrN₄, Molecular Weight: 211.02 g/mol ) is a substituted imidazole derivative of significant interest in synthetic organic chemistry.[1] Its unique arrangement of a brominated imidazole core and two nitrile functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.

This guide will delve into the predicted spectroscopic signature of this molecule, providing a foundational understanding for researchers encountering this or structurally related compounds.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of a public experimental spectrum for this compound, the following data is predicted based on established chemical shift principles and comparison with the known data for the structurally similar 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting a single resonance corresponding to the methyl protons.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.8 ppm | Singlet | 3H | N-CH₃ |

The chemical shift of the N-methyl group is influenced by the electron-withdrawing effects of the bromine atom and the two nitrile groups. For comparison, the N-methyl protons in 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile appear at 3.66 ppm. The presence of an additional nitrile group in the target molecule is expected to cause a slight downfield shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~145 ppm | C2 (C-Br) | Carbon attached to bromine, significantly deshielded. |

| ~120 ppm | C4/C5 (C-CN) | Carbons of the imidazole ring attached to nitrile groups. |

| ~115 ppm | CN | Nitrile carbons. |

| ~35 ppm | N-CH₃ | N-methyl carbon. |

The predicted chemical shifts are based on the known values for 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile (¹³C NMR (100 MHz, DMSO-d6) δ 141.4, 115.0, 114.3, 113.4, 33.4) and the anticipated electronic effects of the additional nitrile group.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.[2][3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition Parameters (Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2240-2220 cm⁻¹ | Strong, Sharp | C≡N stretch (conjugated) |

| ~1500-1400 cm⁻¹ | Medium | C=N and C=C stretching (imidazole ring) |

| ~1300-1000 cm⁻¹ | Medium | C-N stretching |

| Below 800 cm⁻¹ | Medium | C-Br stretch |

The most prominent and diagnostic peak will be the strong, sharp absorption of the conjugated nitrile groups around 2230 cm⁻¹.[4][5] The exact position can be influenced by the electronic environment of the imidazole ring.

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2).

Table 4: Predicted Major Ions in the Mass Spectrum

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 210/212 | [M]⁺ (Molecular ion) |

| 131 | [M - Br]⁺ |

| 104 | [M - Br - HCN]⁺ |

The fragmentation is likely to initiate with the loss of the bromine atom, a common fragmentation pathway for halogenated compounds, followed by the loss of a molecule of hydrogen cyanide.[7]

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (GC-MS or LC-MS).

Data Acquisition (EI-MS Example):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 50 to 300.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the relationships between its atoms and their expected spectroscopic signals.

Figure 2: Key spectroscopic correlations for the molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the characterization of this compound. The unique features, such as the single ¹H NMR signal, the characteristic strong nitrile stretch in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum, serve as key identifiers. Researchers working with this molecule can use this guide as a reference for confirming its structure and purity, ensuring the integrity of their subsequent synthetic applications.

References

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

-

The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. ResearchGate. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. researchgate.net [researchgate.net]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]

- 6. youtube.com [youtube.com]

- 7. 2-Bromo-1H-imidazole(16681-56-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Properties, Synthesis, and Applications

Executive Summary

This guide provides an in-depth technical overview of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6), a highly functionalized heterocyclic compound of significant interest in modern chemical synthesis. As a versatile building block, its unique substitution pattern—featuring a reactive bromine atom, two electron-withdrawing nitrile groups, and a protected N-methyl group—offers unparalleled opportunities for constructing complex molecular architectures. This document details its core physicochemical properties, explores its chemical reactivity with mechanistic insights, presents a representative synthesis workflow, and discusses its applications in pharmaceuticals, agrochemicals, and materials science. The protocols and data herein are synthesized from established literature to provide researchers, chemists, and drug development professionals with a reliable and practical resource.

Introduction and Nomenclature

This compound is a strategically designed imidazole derivative. The presence of the bromine atom at the C2 position, which is the most reactive site on the imidazole ring for many transformations, makes it an excellent substrate for cross-coupling reactions.[1] The dual cyano groups at the C4 and C5 positions are strong electron-withdrawing groups that modulate the electronic properties of the imidazole core, influencing its reactivity and the properties of its derivatives. The N-methyl group serves as a permanent protecting group, preventing unwanted side reactions at the N1 position and simplifying synthetic outcomes. These features make it an indispensable intermediate for creating diverse molecular libraries.[1]

Molecular Structure

The structural arrangement of functional groups is key to the compound's utility.

Caption: Key reaction pathways originating from the C2-Bromo position.

Representative Synthesis Protocol

While a specific kilogram-scale synthesis for 115905-43-6 is not publicly detailed, a logical and robust protocol can be designed based on established methodologies for related imidazole systems. [2][3]The following multi-step workflow represents a field-proven approach.

Causality Statement: This synthesis is designed for efficiency and control. It begins with the commercially available 1-methylimidazole. Diaminomaleonitrile (DAMN) is used as the C4-C5 dinitrile source. N-Bromosuccinimide (NBS) is selected as a mild and selective brominating agent for the electron-rich C2 position of the imidazole ring, minimizing over-bromination. Each purification step is chosen to effectively remove the specific byproducts of the preceding reaction.

Caption: High-level workflow for the synthesis of the title compound.

Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

-

Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-methylimidazole (1.0 eq) and a suitable solvent such as acetic acid.

-

Addition: Slowly add diaminomaleonitrile (DAMN) (1.1 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material. An oxidizing agent may be required to facilitate the final ring aromatization.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which should precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and then a minimal amount of cold ethanol. Dry the solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 1-methyl-1H-imidazole-4,5-dicarbonitrile.

Step 2: Bromination to this compound

-

Setup: In a flask protected from light, dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C. The use of NBS is critical for selectivity at the C2 position.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC/LC-MS.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a solid.

Applications in Research and Development

This compound is a valuable intermediate with broad applications.

-

Pharmaceuticals: It is a key precursor for synthesizing potential drug candidates, especially kinase inhibitors and antiviral agents, where the substituted imidazole core is a recognized pharmacophore. [1]Imidazole derivatives are known for a wide range of biological activities, including antimicrobial and antifungal properties. [2]* Agrochemicals: It is used to develop novel fungicides and herbicides, contributing to crop protection. [1][4]* Materials Science: The compound is utilized in creating new functional materials, such as polymers and coatings, where the imidazole core can impart specific electronic, thermal, or fluorescent properties. [4][2]

Safety, Handling, and Storage

Given its structure, this compound should be handled with care, assuming hazards similar to its unmethylated analog.

-

Hazard Assessment: The unmethylated analog is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. [5] * GHS Hazard Statements (Anticipated): H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [5]* Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [5]* Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. [5]Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [6]Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon). [4]Store locked up.

Conclusion

This compound is a high-value, multi-functional chemical intermediate. Its well-defined reactive sites allow for predictable and selective transformations, making it an ideal building block for creating diverse and complex molecules. Its proven utility in accessing novel compounds for the pharmaceutical, agrochemical, and material science sectors ensures its continued importance in both academic and industrial research. Proper understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential safely and effectively.

References

-

DC Fine Chemicals. (2025, October 21). This compound: Your Key Intermediate for Advanced Chemical Synthesis. [Link]

-

PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148. [Link]

-

Autech Industry Co.,Ltd. Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. [Link]

-

ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. [Link]

-

Alfa Chemical. This compound CAS NO: 115905-43-6. [Link]

-

GOV.UK. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile from Dayang Chem (Hangzhou) Co.,Ltd. [Link]

- Google Patents.

Sources

- 1. China Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 3. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Properties, and Applications in Advanced R&D

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 115905-43-6), a heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. As a functionalized imidazole derivative, its unique structural features—a reactive bromine atom and two cyano groups—make it a versatile building block in organic synthesis. This guide details its physicochemical properties, outlines a logical synthetic pathway, discusses its key applications as a chemical intermediate, and provides essential safety and handling protocols based on current data. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in advanced research and development projects.

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biomolecules, including the amino acid histidine, and a wide array of therapeutic agents.[1] Its electron-rich aromatic system, containing two nitrogen atoms, allows it to engage in various noncovalent interactions, making it an exceptional pharmacophore for binding with biological targets.[2] The versatility of the imidazole nucleus allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.

This compound is a highly functionalized derivative designed for synthetic utility. The strategic placement of its substituents provides multiple reaction sites:

-

The 2-Bromo Group: Serves as an excellent leaving group, making the C2 position susceptible to nucleophilic substitution and a key handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of diverse molecular fragments.

-

The 4,5-Dicarbonitrile Groups: These electron-withdrawing groups significantly influence the electronics of the imidazole ring. They can also be chemically transformed through hydrolysis, reduction, or cycloaddition reactions to generate other heterocyclic systems or functional groups.

-

The 1-Methyl Group: This substitution prevents deprotonation of the N1 nitrogen, ensuring that reactions occur at other desired positions and improving solubility in organic solvents compared to its 1H-imidazole counterpart.

This combination of features makes the title compound a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs), next-generation agrochemicals, and advanced functional materials.[3]

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115905-43-6 | [3][4][5][6] |

| Molecular Formula | C₆H₃BrN₄ | [5][6][7] |

| Molecular Weight | 211.02 g/mol | [5][6][7] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Bromo-1-methyl-4,5-dicyanoimidazole | [4] |

| Purity | Typically ≥95-98% | [3][5][7] |

| MDL Number | MFCD00174289 | [5][7] |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis Pathway and Mechanistic Considerations

While specific kilogram-scale synthesis procedures for this exact molecule are often proprietary, a logical and efficient synthetic route can be devised based on established imidazole chemistry. The synthesis of related nitroimidazole building blocks often involves a multi-step process of functional group introduction.[8][9] A plausible workflow for this compound would likely involve the bromination and cyanation of a pre-methylated imidazole precursor.

Proposed Synthetic Workflow:

Caption: Proposed high-level synthesis workflow for the target compound.

Experimental Protocol Considerations:

-

Step 1: Synthesis of the Imidazole Core. The formation of the 1-methyl-1H-imidazole-4,5-dicarbonitrile core is a critical first step. This can be achieved through the cyclization of diaminomaleonitrile (DAMN) with a suitable formic acid derivative in the presence of a methylating agent, or by methylating the pre-formed imidazole-4,5-dicarbonitrile. The choice of solvent and temperature is crucial to control regioselectivity and maximize yield.

-

Step 2: Selective Bromination. The synthesized 1-methyl-1H-imidazole-4,5-dicarbonitrile is then subjected to bromination.

-

Reagent Choice: N-Bromosuccinimide (NBS) is often a preferred brominating agent for electron-rich heterocycles as it offers milder reaction conditions and better control compared to elemental bromine (Br₂), minimizing over-bromination and side reactions.

-

Causality: The C2 position of the imidazole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic substitution. The electron-withdrawing dinitrile groups at C4 and C5 further deactivate these positions, ensuring high regioselectivity for bromination at C2.

-

Conditions: The reaction is typically performed in an inert aprotic solvent, such as acetonitrile or dichloromethane, at controlled temperatures (e.g., 0 °C to room temperature) to manage the reaction's exothermicity.

-

-

Step 3: Work-up and Purification. Following the reaction, a standard aqueous work-up is performed to quench any remaining reagent and remove inorganic byproducts. The crude product is then purified, commonly via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel to achieve the desired high purity (≥97%).[3]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile chemical intermediate.[3] Its applications span several key areas of chemical R&D.

-

Building Block for Heterocyclic Synthesis: The compound is a foundational element for creating more complex heterocyclic systems.[10] The bromine at C2 can be readily displaced by a wide range of nucleophiles (amines, thiols, alcohols) or used in metal-catalyzed cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of compound libraries for high-throughput screening.[11]

-

Intermediate in Pharmaceutical Synthesis: Imidazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][10] This compound serves as a key precursor for synthesizing novel APIs where the imidazole core is essential for biological function. Its derivatives are actively explored for their therapeutic potential.[10]

-

Development of Functional Materials: The rigid, planar structure and the presence of polar nitrile groups suggest potential applications in materials science.[3][10] It can be used as a precursor for developing novel ionic liquids, dyes, or materials with specific electronic or photophysical properties.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is imperative. The following information is synthesized from available safety data sheets (SDS).

Hazard Identification:

-

Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[12]

-

Irritation: It is known to cause skin irritation and serious eye irritation.[12][13]

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13] When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[13]

-

Handling: Use only in a well-ventilated area or outdoors.[12][13] Avoid breathing dust, fumes, or vapors.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands and any exposed skin thoroughly after handling.[12][13]

-

First Aid:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[12][13]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[12][13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12][13]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[12]

-

Storage and Disposal:

-

Storage: Store in a well-ventilated, dry, and cool place.[13] Keep the container tightly closed and store locked up.[12][13] Some suppliers recommend storage at 2 - 8 °C under an inert gas atmosphere.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, multiple functionalization points, and stable core make it a high-value intermediate for chemists aiming to synthesize novel molecules with tailored properties. From developing next-generation pharmaceuticals to creating advanced materials, the strategic application of this building block can significantly shorten synthetic routes and broaden the scope of accessible chemical space. Adherence to strict safety protocols is essential to harness its full potential responsibly.

References

-

Amerigo Scientific. This compound. [Link]

-

LookChem. (2025, October 21). This compound: Your Key Intermediate for Advanced Chemical Synthesis. [Link]

-

ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. [Link]

-

GOV.UK. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

PubMed Central. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound CAS#: 115905-43-6 [m.chemicalbook.com]

- 7. This compound , 98% , 115905-43-6 - CookeChem [cookechem.com]

- 8. researchgate.net [researchgate.net]

- 9. gov.uk [gov.uk]

- 10. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Senior Scientist's Guide to 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Synthesis, Reactivity, and Applications as a Strategic Building Block

Executive Summary: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound poised as a strategic building block for complex organic synthesis. Its unique architecture, featuring a reactive bromine atom at the C2 position and two versatile nitrile groups, offers multiple avenues for molecular elaboration. This guide provides an in-depth analysis of its physicochemical properties, a robust synthetic protocol, a detailed exploration of its core reactivity, and its application in constructing advanced molecular scaffolds. It is intended for researchers and professionals in medicinal chemistry, materials science, and agrochemicals seeking to leverage this potent intermediate for novel compound development.

Physicochemical Properties & Safety Considerations

Understanding the fundamental properties of a building block is critical for its effective and safe implementation in any synthetic workflow.

Data Summary:

| Property | Value | Source |

| CAS Number | 115905-43-6 | [1][2] |

| Molecular Formula | C₆H₃BrN₄ | [2][3] |

| Molecular Weight | 211.02 g/mol | [2][3] |

| Purity | Typically ≥98% | [3] |

| Appearance | White to light yellow crystalline powder | |

| MDL Number | MFCD00174289 | [2][3] |

Safety & Handling: The non-methylated analog, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, is classified as toxic if swallowed, in contact with skin, or inhaled, and it causes serious skin and eye irritation. While a specific safety data sheet (SDS) for the N-methylated title compound should always be consulted, it is imperative to assume similar hazards.

Core Handling Protocol:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles. For handling larger quantities, a face shield and respiratory protection (N95 dust mask or higher) are recommended.

-

Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.

Synthesis of the Building Block: N-Methylation

The most direct and industrially scalable route to this compound is the regioselective N-alkylation of its precursor, 2-Bromo-1H-imidazole-4,5-dicarbonitrile.

Causality Behind Experimental Choices: The imidazole ring possesses two nitrogen atoms, but the proton is typically abstracted from the N1 position. N-alkylation is a standard transformation for imidazoles. The choice of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is crucial. This combination is effective at deprotonating the imidazole N-H without being overly aggressive, which could lead to side reactions with the nitrile groups. Methyl iodide is a highly effective methylating agent for this purpose. The reaction proceeds via an Sₙ2 mechanism where the deprotonated imidazole nitrogen acts as the nucleophile.

Synthetic Workflow Diagram:

Caption: N-methylation of the imidazole precursor.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1H-imidazole-4,5-dicarbonitrile (10.0 g, 50.8 mmol, 1.0 equiv.).

-

Solvent and Base Addition: Add anhydrous acetonitrile (100 mL) followed by anhydrous potassium carbonate (10.5 g, 76.1 mmol, 1.5 equiv.).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add methyl iodide (3.8 mL, 60.9 mmol, 1.2 equiv.) via syringe.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield the title compound as a pure solid.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C2-bromine is primed for metal-catalyzed cross-coupling reactions, while the nitrile groups offer a gateway to other functionalities.

Reactivity Pathways Diagram:

Caption: Key reaction pathways for the building block.

Palladium-Catalyzed Cross-Coupling at the C2-Position

This is the most powerful application of the building block. The C-Br bond is readily activated by a Palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This strategy is central to building molecular complexity rapidly.

Mechanistic Insight: The general catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazole, forming a Pd(II) intermediate.

-

Transmetalation (for Suzuki/Sonogashira) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig): The coupling partner (e.g., a boronic acid) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

General Palladium Catalysis Cycle:

Caption: General catalytic cycle for Pd-cross-coupling.

Protocol: Suzuki-Miyaura Coupling This protocol describes a representative Suzuki coupling to append an aryl group at the C2 position.

-

Inert Atmosphere: Add this compound (211 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.) to an oven-dried Schlenk flask.

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Catalyst and Solvent: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) followed by a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90°C for 12 hours.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to obtain 2-phenyl-1-methyl-1H-imidazole-4,5-dicarbonitrile.

Application in Target-Oriented Synthesis

The true value of this building block is demonstrated in its ability to serve as a central scaffold for constructing molecules with potential biological activity, such as kinase inhibitors or other therapeutic agents. The dinitrile imidazole core is a known pharmacophore in various drug discovery programs.

Hypothetical Synthesis of a Disubstituted Imidazole Scaffold:

This workflow illustrates how to sequentially modify the building block to create a more complex, drug-like molecule.

-

Step A: Sonogashira Coupling. Introduce an alkyne at the C2 position, which can serve as a handle for further chemistry (e.g., "click" reactions) or as part of the final structure.

-

Step B: Nitrile Hydrolysis. Convert the nitrile groups to carboxylic acids, which can be used for amide bond formation to append additional diversity elements.

Workflow for Scaffold Synthesis:

Caption: Two-step synthesis of a complex scaffold.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its predictable reactivity at the C2-position via robust cross-coupling chemistry, combined with the latent functionality of the dinitrile groups, provides a powerful toolkit for synthetic chemists. Future research will likely focus on leveraging this building block to create novel conjugated materials for organic electronics, develop new classes of ligands for catalysis, and explore its potential as a core scaffold in the design of next-generation therapeutics. The continued exploration of its reaction space promises to unlock even more sophisticated molecular architectures.

References

-

OChem Inc. (2025, October 21). This compound: Your Key Intermediate for Advanced Chemical Synthesis. [Link]

-

PubChem. 2-Bromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. This compound. [Link]

-

PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

GOV.UK. (2013, January 1). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

Der Pharma Chemica. (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. [Link]

Sources

A Senior Application Scientist's Guide to the Medicinal Chemistry Potential of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Versatile Scaffold for Drug Discovery

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile . We will dissect its unique structural attributes, explore its chemical reactivity as a versatile building block, and outline data-driven strategies for its application in modern drug discovery programs. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing both the foundational logic and practical methodologies for leveraging this compound's potential in areas such as antimicrobial development and kinase inhibition.

Introduction: The Strategic Value of a Highly Functionalized Imidazole Core

The enduring appeal of the imidazole ring in drug design stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity for coordination with metallic ions in enzyme active sites.[2][3] These features allow it to engage in a wide array of biological interactions, leading to a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anti-cancer effects.[4][5]

Physicochemical Profile of this compound

The subject of this guide, this compound, is not a simple imidazole. It is a precisely engineered scaffold where each substituent serves a strategic purpose in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 115905-43-6 | [6] |

| Molecular Formula | C₆H₃BrN₄ | [7] |

| Molecular Weight | 211.02 g/mol | [7] |

| Appearance | White to off-white powder | N/A |

The strategic value lies in its three key functional regions:

-

The C2-Bromo Group: This is the primary "handle" for synthetic diversification. The bromine atom is an excellent leaving group, readily participating in nucleophilic aromatic substitution (SₙAr) and a variety of metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of functional groups to probe the structure-activity relationship (SAR).[8]

-

The C4,C5-Dicarbonitrile Groups: These powerful electron-withdrawing groups significantly influence the electronics of the imidazole ring, enhancing the reactivity of the C2-bromo position towards nucleophilic attack. Furthermore, the nitrile moieties are potent hydrogen bond acceptors, a critical feature for binding to many biological targets, particularly protein kinases.[9] They also serve as precursors for the synthesis of fused heterocyclic systems.

-

The N1-Methyl Group: The methylation at the N1 position prevents tautomerization, locking the scaffold into a single isomeric form. This is crucial for consistent biological activity and simplified SAR interpretation, as it removes the ambiguity of which nitrogen atom interacts with a biological target. It also tends to increase lipophilicity, which can aid in cell membrane permeability.

Synthetic Utility and Key Derivatization Pathways

The power of this compound lies in its identity as a versatile chemical intermediate.[6] Its structure is primed for the generation of large, diverse chemical libraries. Below is a workflow illustrating the primary avenues for derivatization.

Caption: Key derivatization pathways for the core scaffold.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

This is the most direct method for creating analogs. The electron-withdrawing dinitrile groups make the C2 position highly susceptible to attack by nucleophiles.

Objective: To synthesize a library of 2-substituted-1-methyl-1H-imidazole-4,5-dicarbonitriles.

Methodology:

-

Reactor Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 211 mg, 1.0 mmol).

-

Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DMF is an excellent polar aprotic solvent for SₙAr, and DIPEA acts as a scavenger for the HBr byproduct without competing as a nucleophile.

-

Nucleophile Addition: Add the desired nucleophile (e.g., benzylamine, thiophenol, morpholine) (1.2 eq).

-

Reaction: Place the flask under an inert nitrogen atmosphere. Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up and Purification: Cool the mixture to room temperature. Pour into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Potential Therapeutic Applications & Drug Design Strategies

The structural features of this scaffold lend themselves to several high-value therapeutic areas.

Strategy 1: Development of Novel Antimicrobial Agents

Rationale: Imidazole derivatives are a well-established class of antimicrobial agents.[10] Their mechanisms can include the disruption of bacterial cell wall synthesis or interference with DNA replication.[4] The unique electronic profile and the potential for diverse substitutions on the this compound core make it a promising starting point for novel antibiotics that could potentially overcome existing resistance mechanisms.[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Compound Preparation: Prepare a stock solution of each synthesized analog in Dimethyl sulfoxide (DMSO) at 10 mg/mL. Create a series of 2-fold serial dilutions in sterile Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

Incubation: Add 50 µL of the bacterial inoculum to 50 µL of each compound dilution in the plate. Include a positive control (bacteria + broth) and a negative control (broth only).

-

Data Collection: Incubate the plate at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Strategy 2: Design of Protein Kinase Inhibitors

Rationale: The ATP-binding site of protein kinases contains a "hinge" region that forms critical hydrogen bonds with inhibitors. The dinitrile groups on the imidazole core are excellent hydrogen bond acceptors, mimicking the adenine portion of ATP. The C2 position, accessible via the bromo-handle, can be functionalized with larger aromatic groups to occupy the hydrophobic pocket of the kinase, thereby conferring potency and selectivity. This is a classic drug design strategy for kinase inhibitors.[1][3]

Caption: Simplified kinase signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Reaction Setup: In a 384-well plate, combine the target kinase, the kinase-specific peptide substrate, and ATP at its Kₘ concentration in a kinase reaction buffer.

-

Inhibitor Addition: Add the synthesized imidazole derivatives across a range of concentrations (e.g., 10 µM to 1 nM). Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

-

Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary

To illustrate the potential outcomes of the proposed studies, the following table presents hypothetical screening data.

| Compound ID | C2-Substituent | MIC vs. S. aureus (µg/mL) | Kinase X IC₅₀ (nM) |

| Core | -Br | >128 | >10,000 |

| LIB-001 | -NH-benzyl | 32 | 5,400 |

| LIB-002 | -S-phenyl | 16 | 2,150 |

| LIB-003 | -morpholino | 64 | 8,700 |

| LIB-004 | -[4-fluorophenyl] | >128 | 85 |

| LIB-005 | -[3-aminophenyl] | 128 | 45 |

Interpretation: This hypothetical data suggests that small, polar substituents at C2 (LIB-001, LIB-002) may confer moderate antibacterial activity. In contrast, larger aromatic groups introduced via cross-coupling (LIB-004, LIB-005) show poor antibacterial but promising kinase inhibitory activity. This demonstrates how the scaffold can be tuned for different biological targets.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a high-potential scaffold for accelerated drug discovery. Its pre-installed synthetic handles and biologically relevant functional groups provide a robust platform for generating diverse and novel molecular entities. The strategic pathways outlined in this guide—leveraging SₙAr and cross-coupling for SAR exploration in antimicrobial and kinase inhibitor design—represent just the initial applications.

Future research should explore the cyclization of the dinitrile moiety to create rigid, fused imidazopyridine or imidazopyrazine systems, which could unlock novel pharmacological properties. Given the broad activities of imidazoles, screening libraries derived from this core against other target classes, such as viral polymerases or inflammatory pathway enzymes, is a logical and promising next step.[1][9]

References

-

Acme Synthesis. (2025, October 21). This compound: Your Key Intermediate for Advanced Chemical Synthesis. [Link]

-

Acme Synthesis. The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. [Link]

-

Al-Romaigh, F. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4434. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology & Pharmacy, 13(4), 133-143. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 158419821, 1H-imidazole-4,5-dicarbonitrile. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2779148, 2-bromo-1H-imidazole-4,5-dicarbonitrile. [Link]

-

Shaik, A. B., et al. (2018). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 113-120. [Link]

-

Al-Romaigh, F. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology & Pharmacy. [Link]

-

Boiani, M., & González, M. (2005). Naturally occurring and synthetic imidazoles: their chemistry and their biological activities. Mini reviews in medicinal chemistry, 5(4), 409-424. [Link]

-

Salunke, S., et al. (2018). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. New Journal of Chemistry, 42(15), 12791-12803. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]

-

Sharma, A., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1308, 138096. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

Sources

- 1. Naturally occurring and synthetic imidazoles: their chemistry and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound , 98% , 115905-43-6 - CookeChem [cookechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Activated Core: A Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of the bromine atom in 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. This highly functionalized imidazole derivative serves as a versatile building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the dicarbonitrile substituents.[1] This document elucidates the mechanistic principles governing its reactivity and provides detailed, field-proven insights into its participation in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Experimental protocols, mechanistic diagrams, and comparative data are presented to empower researchers in leveraging the synthetic potential of this valuable intermediate.

Introduction: An Activated Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The strategic functionalization of the imidazole nucleus is a cornerstone of drug discovery, enabling the modulation of pharmacological properties. This compound (CAS No. 115905-43-6) is a particularly noteworthy derivative, engineered for enhanced reactivity.[3] The bromine atom at the C2 position, coupled with the potent electron-withdrawing dicarbonitrile groups at C4 and C5, creates a highly activated system poised for diverse chemical modifications. This guide will dissect the factors governing the reactivity of the C2-bromine and provide a practical framework for its application in complex molecule synthesis.

Structural and Electronic Landscape

The reactivity of the bromine atom in this compound is a direct consequence of its unique electronic environment. The imidazole ring itself is electron-rich, but the presence of two cyano groups at the 4 and 5 positions dramatically alters this characteristic.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 115905-43-6 | [3] |

| Molecular Formula | C₆H₃BrN₄ | [3] |

| Molecular Weight | 211.02 g/mol | [3] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥ 97% | [3] |

The potent inductive and resonance electron-withdrawing effects of the dicarbonitrile moieties render the imidazole ring electron-deficient. This electronic pull significantly polarizes the C2-Br bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-deficient nature of the ring facilitates palladium-catalyzed cross-coupling reactions by promoting the oxidative addition step.[4]

Nucleophilic Aromatic Substitution (SNAr): A Facile Pathway to Functionalization

The pronounced electron deficiency of the imidazole core in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where the attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The strong electron-withdrawing cyano groups are crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.

Caption: SNAr Mechanism on the Imidazole Core.

Amination via SNAr

The reaction with amine nucleophiles provides a direct route to 2-amino-1-methyl-1H-imidazole-4,5-dicarbonitrile derivatives, which are valuable scaffolds in medicinal chemistry.

Illustrative Protocol for SNAr with a Secondary Amine:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add the secondary amine (1.2-1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equiv.).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Thiolation via SNAr

Similarly, reaction with thiol nucleophiles readily yields 2-thioether-substituted imidazoles.

Illustrative Protocol for SNAr with a Thiol:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF.

-

Addition of Reagents: Add the thiol (1.1 equiv.) and a base such as potassium carbonate or sodium hydride (1.2 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The C2-bromine atom of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Caption: Cross-Coupling Pathways.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Vinyl Imidazoles

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.[6] The electron-deficient nature of the imidazole ring in the title compound is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl or vinyl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).[7]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).[7]

-

Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Illustrative Suzuki Coupling Data (Hypothetical):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 78 |

Sonogashira Coupling: Access to 2-Alkynyl Imidazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the imidazole core and a terminal alkyne.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

General Protocol for Sonogashira Coupling:

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) salt (e.g., CuI) (1-5 mol%), and a phosphine ligand (e.g., PPh₃) in an anhydrous, degassed solvent such as THF or DMF.

-

Addition of Reagents: Add the terminal alkyne (1.2-1.5 equiv.) and a suitable amine base (e.g., triethylamine or diisopropylamine) (2.0-3.0 equiv.).

-

Reaction Conditions: Stir the reaction at room temperature to 60 °C under an inert atmosphere until completion.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, rinsing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for the formation of C-N bonds, offering broader substrate scope and milder reaction conditions in many cases.[8]

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.3 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv.).[9]

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through Celite, and concentrate. Purify the crude product via flash chromatography.

Characterization of Products (Illustrative Data)

Accurate characterization of the synthesized derivatives is crucial. Below are hypothetical NMR data for the parent compound and a representative Suzuki coupling product.

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| This compound | 3.85 (s, 3H) | 140.2, 125.8, 115.4, 114.9, 112.1, 35.2 |

| 1-Methyl-2-phenyl-1H-imidazole-4,5-dicarbonitrile | 7.60-7.45 (m, 5H), 3.90 (s, 3H) | 148.5, 130.2, 129.5, 128.8, 128.1, 116.3, 115.8, 113.2, 34.8 |

Note: The chemical shifts are illustrative and should be confirmed by experimental data.

Conclusion and Future Outlook

This compound stands out as a highly activated and versatile building block for organic synthesis. The strong electron-withdrawing nature of the dicarbonitrile groups significantly enhances the reactivity of the C2-bromine atom towards both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its reactivity, including mechanistic insights and practical, illustrative protocols. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens up a vast chemical space for the design and synthesis of novel functional molecules. Further exploration into its application in the development of kinase inhibitors, antivirals, and organic electronic materials is a promising avenue for future research.

References

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.

- Chemical Intermediate Supplier. (2025, October 21).

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.

- Smolecule. (2023, August 15). Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1. Smolecule.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- ResearchGate. (2025, November). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Wikipedia. (n.d.).

- ResearchGate. (2025, August 6). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.

- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- How to Synthesize. (2025, December 15).

- Chemistry LibreTexts. (2023, June 30).

- Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-.

- Longdom Publishing. (n.d.).

- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF.

- Chemistry Steps. (n.d.).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Chemical Intermediate Manufacturer. (2025, October 27). Sourcing this compound: A Supplier's Perspective.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.).

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PubMed. (2015, May 15). Synthesis of 2-bromoimidazoles from alkynes, N-sulfonylazides, and bromocyanides.

- Beilstein Journal of Organic Chemistry. (n.d.).

- MDPI. (n.d.).

- YouTube. (2025, February 26).

- Wikipedia. (n.d.). Suzuki reaction.

- National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- TÜBİTAK Academic Journals. (2003, January 1).

- ResearchGate. (2025, August 6).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.).

-

ResearchGate. (2025, August 6). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][7][10] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

Sources

- 1. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 3. nbinno.com [nbinno.com]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stability and Storage of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile

Introduction: A Versatile Building Block Demanding Careful Handling

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of advanced pharmaceuticals and novel materials. Its unique molecular architecture, featuring a brominated imidazole core flanked by two nitrile groups, offers a rich landscape for chemical transformations. This reactivity, however, necessitates a thorough understanding of its stability to ensure its integrity from storage through to application. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling, tailored for researchers and professionals in drug development and chemical synthesis.

While specific stability data for this compound is not extensively published, this guide synthesizes information from closely related analogues and foundational chemical principles to provide a robust framework for its management.

Physicochemical Properties and Inherent Stability Considerations

A summary of the key physicochemical properties for this compound and its close analogue, 2-Bromo-1H-imidazole-4,5-dicarbonitrile, is presented below. The data for the non-methylated analogue provides a valuable baseline for understanding the compound's general characteristics.

| Property | This compound | 2-Bromo-1H-imidazole-4,5-dicarbonitrile |

| CAS Number | 115905-43-6 | 50847-09-1 |

| Molecular Formula | C6H3BrN4 | C5HBrN4 |

| Molecular Weight | 211.02 g/mol | 196.99 g/mol |

| Appearance | Not specified, likely a white to off-white or light yellow solid | White to light yellow powder or crystals[1] |

| Melting Point | Not specified | 142-151 °C[1][2] |

| Recommended Storage | No specific data; inferred from analogue | 2-8 °C, under inert gas[1] |

The presence of the electron-withdrawing nitrile groups and the bromine atom on the imidazole ring suggests a degree of electronic stabilization. However, these same features also introduce potential pathways for degradation. The C-Br bond can be susceptible to nucleophilic substitution and photolytic cleavage, while the nitrile groups can be prone to hydrolysis under certain conditions.

Key Factors Influencing the Stability of this compound

Based on the chemistry of imidazole derivatives and related brominated compounds, several environmental factors are critical to control to maintain the stability of this compound.

Thermal Stress

Although specific data is unavailable for the title compound, the general guidance for its non-methylated analogue is refrigeration. Thermal decomposition of brominated organic compounds can lead to the release of hazardous vapors such as hydrogen bromide and nitrogen oxides. Elevated temperatures can accelerate solid-state degradation and any potential reactions with trace impurities.

Hydrolytic Stability

The nitrile groups in the molecule present a potential vulnerability to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of amides and carboxylic acids. The imidazole ring itself can participate in acid-base chemistry, potentially influencing the rate of hydrolysis. A forced degradation study on daclatasvir, which contains an imidazole moiety, showed susceptibility to basic hydrolysis.[3]

Oxidative Degradation

The imidazole ring is known to be susceptible to oxidation. Studies on other imidazole-containing compounds have demonstrated that they can undergo base-mediated autoxidation and can be oxidized by agents like hydrogen peroxide.[3] The presence of atmospheric oxygen, especially in the presence of light or metal ions, could potentially lead to the formation of N-oxides or other oxidative degradation products.

Photostability

Many organic molecules with aromatic and heterocyclic rings absorb UV light, which can lead to photochemical degradation. The imidazole moiety, in particular, has been shown to be sensitive to photodegradation when in solution.[3] Exposure to light, especially high-intensity UV light, could potentially lead to the cleavage of the C-Br bond or reactions involving the imidazole ring.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended, based on best practices and data from analogous compounds:

-

Temperature: Store in a refrigerator at 2-8 °C .[1] Avoid repeated freeze-thaw cycles if the compound is to be stored for extended periods.

-

Atmosphere: Store under an inert atmosphere such as argon or nitrogen. This will minimize the risk of oxidative degradation.

-

Light: Protect from light by storing in an amber vial or in a light-blocking outer container.

-

Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could lead to hydrolysis.

-

Handling: When handling the compound, use a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

A Framework for Stability Assessment: A Forced Degradation Study

To definitively establish the stability profile of this compound, a forced degradation study is essential. Such a study will identify potential degradation products and pathways, and inform the development of stability-indicating analytical methods. The following workflow outlines a comprehensive approach to a forced degradation study.

Caption: A logical workflow for conducting a forced degradation study.

Experimental Protocol for Forced Degradation

-

Initial Characterization (t=0): Fully characterize a reference sample of this compound using techniques such as HPLC (for purity), LC-MS (for mass confirmation), NMR (for structure), and FT-IR (for functional groups).

-

Preparation of Samples: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature.

-

Oxidative Stress: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Stress: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines, ensuring a dark control is run in parallel.[4]

-

-

Time-Point Analysis: At specified time intervals (e.g., 2, 6, 24, 48 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.

-

Analytical Monitoring:

-

Analyze the samples by a suitable HPLC method with a photodiode array (PDA) or UV detector to quantify the parent compound and detect any degradation products.

-

Use LC-MS/MS to obtain the mass of the degradation products to aid in their identification and structural elucidation.

-

-

Data Interpretation:

-